Fmoc-D-Lys(Ivdde)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

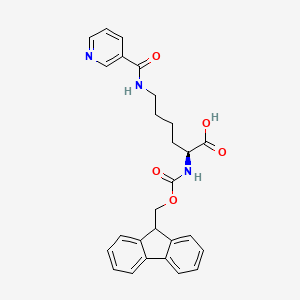

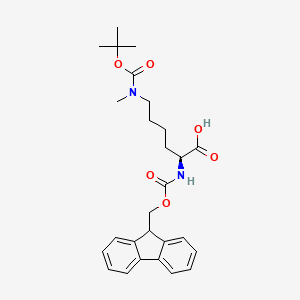

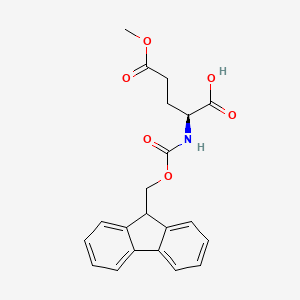

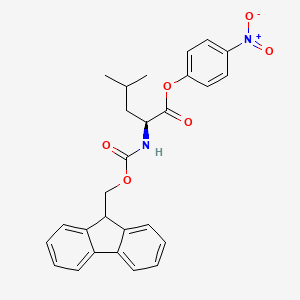

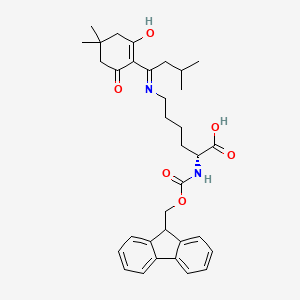

Fmoc-D-Lys(Ivdde)-OH, also known as this compound, is a useful research compound. Its molecular formula is C34H42N2O6 and its molecular weight is 574,72 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Protected Amino Acids : Fmoc-D-Lys(Ivdde)-OH is used in the synthesis of N-Ivdde protected amino acids, which are crucial for peptide synthesis. This process involves protecting the end amido of amino acids using Ivdde as a protecting group. The synthesized structures are confirmed by techniques such as NMR and IR spectroscopy (Li Zhan-xiong, 2009).

Supramolecular Gels in Biomedical Applications : Fmoc-Lys(Fmoc)-OH, closely related to this compound, is utilized in the formation of supramolecular hydrogels. These hydrogels have biomedical applications owing to their biocompatible and biodegradable properties. These structures are characterized using spectroscopic techniques and electron microscopy (Alexandra Croitoriu et al., 2021).

Fluorescent Labeling in Peptide Synthesis : this compound is involved in the synthesis of fluorescently labeled peptides, particularly in the context of microwave-assisted Fmoc solid-phase synthesis. This approach is significant for creating labeled peptides for biological evaluation (R. Kowalczyk et al., 2009).

Peptide Ligation : It is used in the synthesis of azido-protected peptides, which are important in peptide ligation techniques. This method demonstrates its effectiveness in condensing azido peptide with peptide thioester without significant side reactions (H. Katayama et al., 2008).

Radiolabeling in Medical Imaging : Fmoc-Lys(HYNIC-Boc)-OH, a derivative of this compound, is synthesized for use in 99mTc-labeled peptides, a significant advancement in peptide-based nanotechnology for medical imaging (M. Surfraz et al., 2007).

Hydrogel Formation : this compound derivatives play a crucial role in the formation of hydrogels. These hydrogels, due to their unique properties, find applications in areas such as drug delivery and tissue engineering (D. Ryan et al., 2011).

Mechanism of Action

Target of Action

Fmoc-D-Lys(Ivdde)-OH is a building block used in the synthesis of branched, cyclic, and modified peptides. Its primary targets are the peptide chains that it helps to construct. The role of this compound is to provide a specific amino acid, in this case, lysine, to the peptide chain while protecting certain functional groups during the synthesis process .

Mode of Action

The compound interacts with its targets through a process known as Fmoc Solid Phase Peptide Synthesis (SPPS) . During this process, the compound is added to a growing peptide chain. The Fmoc group of the compound protects the amino group of the lysine during the chain extension. Once the chain extension is complete, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. By contributing to the formation of peptide chains, this compound plays a role in the creation of proteins, which are crucial for numerous biological functions .

Pharmacokinetics

Instead, its bioavailability is more relevant in the context of its ability to successfully contribute to the formation of peptide chains .

Result of Action

The result of this compound’s action is the successful synthesis of branched, cyclic, and modified peptides. These peptides can then go on to perform various functions, depending on their specific structures and compositions .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency and success of the synthesis . For instance, the compound is stored at temperatures between -10 to -25°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys(Ivdde)-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Following chain extension, the side-chain ivDde group is removed with 2% hydrazine in DMF, enabling selective modification of the ε-lysine amino group .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules. After the Fmoc group is removed by treatment with piperidine in DMF, chain extension on the lysine side chain is enabled . Once this is complete, the ivDde group is removed with 2% hydrazine in DMF, and the main peptide chain can be extended using normal Fmoc SPPS protocols .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJJUCZESVFWSO-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.